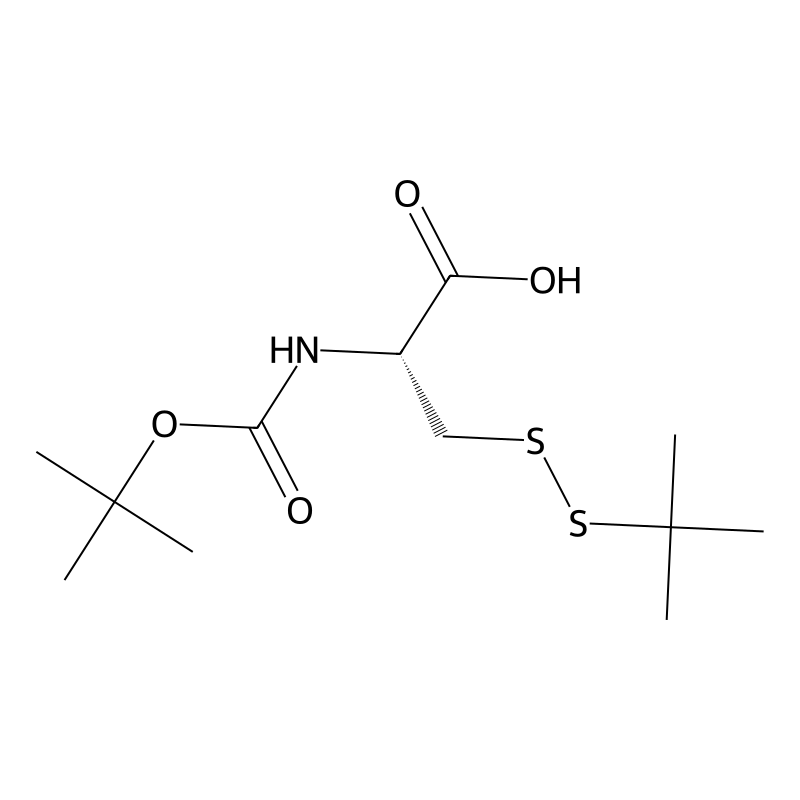

Boc-Cys(StBu)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Here are its key applications in scientific research:

Peptide Synthesis

Boc-Cys(StBu)-OH is a valuable building block for the construction of peptides containing the amino acid cysteine (Cys). The "Boc" and "StBu" groups are protecting groups that prevent unwanted reactions during peptide synthesis. The "Boc" group protects the amino group (NH2) of the cysteine, while the "StBu" group protects the thiol group (SH). Both protecting groups can be selectively removed under specific conditions to allow for controlled formation of peptide bonds.

This controlled approach to peptide synthesis is crucial for the development of various research tools and potential therapeutics, including:

- Development of new drugs and vaccines: Researchers can use Boc-Cys(StBu)-OH to synthesize peptides that mimic specific viral or bacterial proteins, which can be used for developing vaccines or studying the interaction of pathogens with the immune system. [Source: National Institutes of Health, ]

- Study of protein-protein interactions: By incorporating Boc-Cys(StBu)-OH into peptides, researchers can study how these peptides interact with other proteins, which can provide insights into cellular processes and disease mechanisms. [Source: ScienceDirect, ]

- Development of peptide-based diagnostics: Researchers can design and synthesize peptides containing Boc-Cys(StBu)-OH that can specifically bind to disease-associated molecules, potentially leading to the development of new diagnostic tools for various diseases. [Source: National Center for Biotechnology Information, ]

Chemical Biology Studies

Beyond peptide synthesis, Boc-Cys(StBu)-OH can be used in various chemical biology studies due to the unique properties of the cysteine side chain.

- Studying protein folding and stability: The thiol group of cysteine can form disulfide bonds with other cysteine residues, which play a crucial role in protein folding and stability. By incorporating Boc-Cys(StBu)-OH into peptides, researchers can investigate how these disulfide bonds affect protein structure and function. [Source: National Center for Biotechnology Information, ]

- Development of drug delivery systems: The thiol group of cysteine can be used to attach various molecules to peptides, creating targeted drug delivery systems. Boc-Cys(StBu)-OH can be used as a starting point for synthesizing peptides with specific functionalities for drug delivery applications. [Source: National Center for Biotechnology Information, ]

Boc-Cysteine (S-t-butyl) alcohol, commonly referred to as Boc-Cys(StBu)-OH, is a derivative of cysteine that features a t-butyloxycarbonyl (Boc) protecting group on the amino terminus and a t-butyl group on the thiol side chain. This compound is significant in peptide synthesis due to its ability to protect the reactive thiol group while allowing for selective reactions at the amino group. The presence of the t-butyl protecting group enhances stability against oxidation and facilitates the synthesis of peptides by minimizing side reactions.

- Deprotection Reactions: The Boc group can be removed under acidic conditions (e.g., treatment with trifluoroacetic acid), allowing for the exposure of the amino group for further coupling reactions. The StBu group can be cleaved using reducing agents like dithiothreitol, which selectively removes the protecting group without affecting other functional groups .

- Peptide Bond Formation: Boc-Cys(StBu)-OH can be incorporated into peptides using standard solid-phase peptide synthesis methods, where it reacts with activated carboxylic acids to form peptide bonds .

- Oxidation: The thiol group can be oxidized to form disulfide bonds, which are crucial for stabilizing protein structures. This property is particularly useful in forming cyclic peptides or in creating cross-links in proteins .

Boc-Cys(StBu)-OH exhibits biological relevance primarily due to its role as a building block in peptide synthesis. Cysteine residues are vital in many biological processes, including:

- Protein Structure: Cysteine's ability to form disulfide bonds contributes significantly to the tertiary and quaternary structures of proteins, enhancing their stability and functionality.

- Enzymatic Activity: Cysteine plays a critical role in the active sites of various enzymes, influencing their catalytic activity through its thiol group.

- Antioxidant Properties: Cysteine is a precursor to glutathione, a major antioxidant in cells, thus playing a crucial role in cellular defense against oxidative stress.

The synthesis of Boc-Cys(StBu)-OH typically involves several steps:

- Protection of Cysteine: The thiol group of cysteine is protected using the t-butyl group to prevent unwanted reactions during subsequent steps.

- Boc Protection: The amino group is protected with the Boc group, often through reaction with di-tert-butyl dicarbonate under basic conditions.

- Purification: The final product is purified using techniques such as column chromatography to ensure high purity necessary for biological applications .

Boc-Cys(StBu)-OH is widely used in:

- Peptide Synthesis: It serves as an essential building block for synthesizing peptides and proteins in research and pharmaceutical applications.

- Drug Development: Due to its role in stabilizing protein structures, it aids in developing peptide-based therapeutics.

- Bioconjugation: The reactive thiol can be utilized for conjugating peptides to other biomolecules or drug carriers, enhancing their delivery and efficacy .

Studies involving Boc-Cys(StBu)-OH often focus on its interactions within peptide chains and its reactivity with other biomolecules. These include:

- Kinetics of Deprotection: Research has shown that Boc-Cys(StBu)-OH exhibits specific kinetics when deprotected with reducing agents like dithiothreitol, making it suitable for controlled peptide synthesis .

- Disulfide Bond Formation: Investigations into how Boc-Cys(StBu)-OH forms disulfide bonds with other cysteine residues highlight its importance in maintaining protein structure and function .

Several compounds share structural similarities with Boc-Cys(StBu)-OH. Here are notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Fmoc-Cysteine | Fmoc protecting group on amino terminus | More stable under basic conditions; used frequently in SPPS. |

| Boc-Cystine | Contains two cysteine residues | Forms disulfide bonds more readily; used in redox studies. |

| Fmoc-Cys(Trt) | Trityl protecting group on thiol | Provides higher stability but may lead to side reactions during synthesis. |

| Fmoc-MeCys(StBu) | Methylated cysteine derivative | Used for studying methylation effects on cysteine's biological roles. |

Boc-Cys(StBu)-OH stands out due to its balance between stability and reactivity, making it particularly useful for synthesizing complex peptides without significant side reactions during synthesis processes .